

Application Notes and Protocols: Synthesis and Biological Activity of Archangelicin and its Analogs

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Compound of Interest

Compound Name: Archangelenone

Cat. No.: B081185

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Introduction

Archangelicin is a naturally occurring angular furanocoumarin found in plants of the Angelica genus, notably Angelica archangelica.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] While the total synthesis of Archangelicin itself has not been extensively reported, the synthesis of its core scaffold, angelicin, and its derivatives provides a viable pathway for obtaining these molecules and exploring their therapeutic potential. These application notes provide a comprehensive overview of the synthesis of the angelicin core, along with the biological activities of Archangelicin and its analogs.

Chemical Structure

Archangelicin is characterized by an angular fusion of a furan ring to a coumarin backbone.[3][4]

Table 1: Physicochemical Properties of Archangelicin

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₆ O ₇	[5]
Molecular Weight	426.5 g/mol	[5]
IUPAC Name	[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate	[5]
PubChem CID	5281371	[5]

Synthetic Approach to the Angelicin Core

The total synthesis of the angelicin core can be achieved through several routes, often starting from commercially available hydroxycoumarins like umbelliferone (7-hydroxycoumarin). The general strategy involves the construction of the furan ring onto the coumarin scaffold.

A plausible synthetic pathway is outlined below, inspired by established methods for the synthesis of angular furanocoumarins.



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Caption: Synthetic pathway to the Angelicin core.

Experimental Protocols

1. Alkylation of Umbelliferone

- Objective: To introduce an allyl group at the C8 position of umbelliferone.
- Materials:
 - Umbelliferone (1.0 eq)

- Allyl bromide (1.2 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Acetone (solvent)
- Procedure:
 - Dissolve umbelliferone in acetone in a round-bottom flask.
 - Add potassium carbonate to the solution.
 - Add allyl bromide dropwise to the mixture at room temperature.
 - Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - After completion, filter the reaction mixture to remove potassium carbonate.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain 8-allyl-7-hydroxycoumarin.

2. Oxidative Cyclization

- Objective: To form the dihydrofuran ring.
- Materials:
 - 8-Allyl-7-hydroxycoumarin (1.0 eq)
 - Osmium tetroxide (OsO_4) (catalytic amount)
 - N-Methylmorpholine N-oxide (NMO) (1.5 eq)
 - Acetone/Water (solvent mixture)
- Procedure:

- Dissolve 8-allyl-7-hydroxycoumarin in a mixture of acetone and water.
- Add NMO to the solution.
- Add a catalytic amount of OsO₄.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Quench the reaction with a saturated solution of sodium sulfite.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The resulting diol is then cyclized under acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to yield the dihydrofuranocoumarin intermediate.

3. Dehydrogenation

- Objective: To introduce the double bond in the furan ring to form the angelicin core.
- Materials:
 - Dihydrofuranocoumarin intermediate (1.0 eq)
 - Palladium on carbon (Pd/C) (10 mol%)
 - Toluene or diphenyl ether (solvent)
- Procedure:
 - Dissolve the dihydrofuranocoumarin intermediate in a high-boiling solvent like toluene or diphenyl ether.
 - Add 10 mol% Pd/C to the solution.
 - Heat the mixture to reflux for 8-12 hours.

- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography or recrystallization to obtain the angelicin core.

Biological Activities and Signaling Pathways

Archangelicin and its parent compound, angelicin, exhibit a range of biological activities that are of interest for drug development.

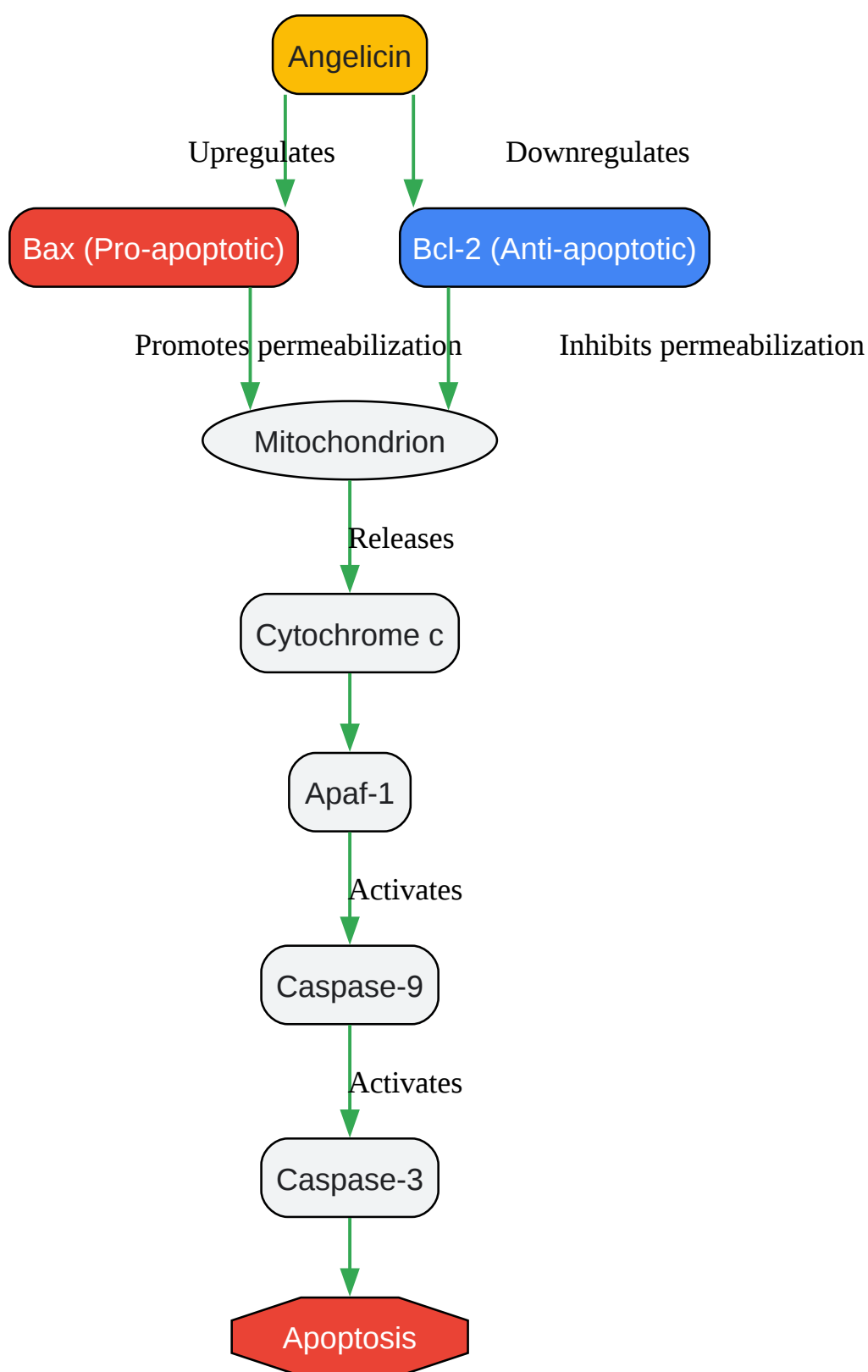
Table 2: Summary of Biological Activities

Compound	Activity	Cell Lines / Model	Key Findings	Reference(s)
Archangelicin	Antiviral	In vitro	Furanocoumarins from <i>Angelica archangelica</i> have shown antiviral properties.	[1]
Anti-inflammatory	In vitro	Furanocoumarins are known to possess anti-inflammatory effects.	[1]	
Antitumor	In vitro	Shows potential as an antitumor agent.	[1]	
Angelicin	Anticancer	Multiple cancer cell lines	Induces apoptosis through both intrinsic and extrinsic pathways.	[6]
Anti-inflammatory	Respiratory and neurodegenerative models	Activates the NF- κ B pathway.	[6]	
Antiviral	In vitro	Reported antiviral properties.	[6]	

Pro-osteogenic	Osteoblasts and pre-chondrocytes	Promotes bone remodeling via the TGF- β /BMP and Wnt/ β -catenin pathways.	[6]
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Signaling Pathway: Angelicin-Induced Apoptosis

Angelicin has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A simplified representation of the intrinsic apoptotic pathway activated by angelicin is shown below.



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Caption: Angelicin-induced intrinsic apoptosis pathway.

Conclusion

While a dedicated total synthesis of Archangelicin is not readily available in the current literature, the synthesis of its core structure, angelicin, is well-established and provides a foundation for producing analogs for further research. The diverse biological activities of Archangelicin and angelicin, particularly their anticancer and anti-inflammatory properties, make them promising candidates for drug discovery and development. The protocols and data presented here serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

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